Cinoxacin

Description

Synthetic antimicrobial related to oxolinic acid and nalidixic acid and used in urinary tract infections.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1980 and is indicated for bacterial disease and has 1 investigational indication.

Synthetic antimicrobial related to OXOLINIC ACID and NALIDIXIC ACID and used in URINARY TRACT INFECTIONS.

Properties

IUPAC Name |

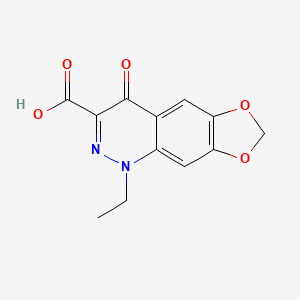

1-ethyl-4-oxo-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-2-14-7-4-9-8(18-5-19-9)3-6(7)11(15)10(13-14)12(16)17/h3-4H,2,5H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUWPHTZYNWKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC3=C(C=C2C(=O)C(=N1)C(=O)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022822 | |

| Record name | Cinoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

36.7 [ug/mL] (The mean of the results at pH 7.4), 9.61e-01 g/L | |

| Record name | SID56422419 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Cinoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28657-80-9 | |

| Record name | Cinoxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28657-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinoxacin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028657809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cinoxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cinoxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinoxacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMK22VUH23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cinoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

261-262, 261 °C | |

| Record name | Cinoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cinoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cinoxacin: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and synthesis of Cinoxacin, a synthetic antibacterial agent. The information is curated for professionals in research, science, and drug development, with a focus on delivering precise, actionable data and methodologies.

Chemical Structure

This compound is a synthetic antimicrobial agent belonging to the quinolone class of antibiotics.[1] Its chemical structure is characterized by a cinnoline core. The systematic IUPAC name for this compound is 1-ethyl-4-oxo-[2][3]dioxolo[4,5-g]cinnoline-3-carboxylic acid .[3]

The key structural features include an ethyl group at the N-1 position of the cinnoline ring, a carboxylic acid at the C-3 position, and a methylenedioxy group fused to the benzene ring at the C-6 and C-7 positions. This unique arrangement is crucial for its antibacterial activity.

| Identifier | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₅ | [3] |

| Molecular Weight | 262.22 g/mol | [3] |

| CAS Number | 28657-80-9 | [3] |

| SMILES | CCN1N=C(C(=O)O)C(=O)c2cc3OCOc3cc12 | [4] |

| InChI Key | VDUWPHTZYNWKRN-UHFFFAOYSA-N | [4] |

Physicochemical and Pharmacological Properties

This compound exhibits specific physicochemical properties that influence its absorption, distribution, metabolism, and excretion (ADME) profile. It is a white to yellowish-white, crystalline powder.[4]

| Property | Value | Source |

| Melting Point | 261-262 °C | [3] |

| Solubility | 36.7 µg/mL (at pH 7.4) | [3] |

| logP | 1.5 | [3] |

| pKa (acidic) | 4.7 | [3] |

This compound is effective against a range of Gram-negative bacteria, particularly those belonging to the Enterobacteriaceae family. Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, repair, and recombination.[4]

| Organism | MIC Range (µg/mL) |

| Escherichia coli | 2 - 64 |

| Klebsiella-Enterobacter | 2 - 64 |

| Proteus mirabilis | 2 - 64 |

| Providencia | 2 - 64 |

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from 2-amino-4,5-methylenedioxyacetophenone. The overall synthetic pathway is depicted in the diagram below, followed by detailed experimental protocols for each key step.

References

- 1. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]

- 2. Efficacy of this compound in Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H10N2O5 | CID 2762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cinobac (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. Efficacy of this compound in urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinoxacin: A First-Generation Quinolone Antibiotic - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinoxacin is a synthetic, first-generation quinolone antibiotic with a primary application in the treatment of uncomplicated urinary tract infections (UTIs). Belonging to the cinnoline derivative class, its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and cell division. This guide provides an in-depth technical overview of this compound, encompassing its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols relevant to its study and evaluation.

Introduction

This compound, chemically known as 1-ethyl-1,4-dihydro-4-oxo[1][2]dioxolo[4,5-g]cinnoline-3-carboxylic acid, was one of the earlier quinolone antibiotics developed.[1] While its use has largely been superseded by later-generation fluoroquinolones with broader spectrums of activity, a technical understanding of this compound remains valuable for researchers in antibiotic development, particularly for studying mechanisms of quinolone action and resistance.

Mechanism of Action

This compound exerts its bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] The inhibition of these enzymes disrupts DNA replication, leading to bacterial cell death.

The proposed signaling pathway for this compound's mechanism of action is as follows:

Antimicrobial Spectrum

This compound is primarily active against Gram-negative bacteria, particularly those belonging to the Enterobacteriaceae family, which are common causative agents of UTIs.[3] Its activity against Gram-positive and anaerobic bacteria is limited.

Table 1: In Vitro Activity of this compound Against Common Urinary Tract Pathogens

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 2 | 8 |

| Klebsiella pneumoniae | 4 | 16 |

| Proteus mirabilis | 2 | 8 |

| Enterobacter spp. | 4 | 16 |

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the testing methodology and geographical location of isolates.

Pharmacokinetics and Pharmacodynamics

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Absorption | Rapidly absorbed after oral administration. Food may delay but not reduce total absorption. | [1] |

| Bioavailability | ~95% | |

| Protein Binding | 60-80% | [1] |

| Metabolism | Hepatic (30-40% metabolized to inactive metabolites) | [1] |

| Half-life | 1.5 hours (in normal renal function) | [1] |

| Excretion | Primarily renal |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Agar Dilution Method

This protocol outlines the determination of the MIC of this compound using the agar dilution method, a standard procedure for assessing antimicrobial susceptibility.

Materials:

-

This compound powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial strains to be tested

-

Sterile saline (0.85%)

-

McFarland 0.5 turbidity standard

-

Inoculator (e.g., multipoint replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water with dropwise addition of 1N NaOH to aid dissolution).

-

Preparation of Agar Plates:

-

Melt MHA and cool to 45-50°C in a water bath.

-

Prepare a series of twofold dilutions of the this compound stock solution.

-

Add 1 mL of each this compound dilution to 19 mL of molten MHA to achieve the final desired concentrations (e.g., 0.25 to 128 µg/mL).

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Include a drug-free control plate.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture, pick 3-5 colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension 1:10 in sterile saline to obtain a final inoculum density of approximately 1.5 x 10^7 CFU/mL.

-

-

Inoculation:

-

Using an inoculator, spot-inoculate approximately 1-2 µL of the prepared bacterial suspension onto the surface of each agar plate, including the control plate.

-

-

Incubation:

-

Allow the inocula to dry completely.

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.

-

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of this compound to inhibit the supercoiling activity of bacterial DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase (subunits A and B)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

This compound

-

Assay buffer (containing ATP, MgCl2, and other necessary components)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound. Include a no-drug control and a no-enzyme control.

-

Enzyme Addition: Add purified DNA gyrase to each reaction tube (except the no-enzyme control).

-

Incubation: Incubate the reactions at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of this compound.

References

The Rise and Fall of a First-Generation Quinolone: A Technical Guide to the Historical Development and Discovery of Cinoxacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinoxacin, a first-generation quinolone antibiotic, represents a significant step in the evolution of synthetic antimicrobial agents. This technical guide provides an in-depth exploration of its historical development, from its synthesis and discovery to its mechanism of action, clinical applications, and eventual decline. Through a detailed examination of its chemical properties, pharmacological profile, and clinical efficacy, this document serves as a comprehensive resource for understanding the scientific journey of this compound.

Historical Development and Discovery

This compound was developed as a synthetic antimicrobial agent and is structurally related to the first quinolone, nalidixic acid.[1] It belongs to the first generation of quinolone drugs introduced in the 1970s, which also included pipemidic acid and oxolinic acid.[1][2] These early quinolones were considered marginal improvements over nalidixic acid.[1]

Patented in 1972 and assigned to Eli Lilly, this compound was found to have a slightly greater inhibitory and bactericidal activity compared to nalidixic acid.[2] Eli Lilly gained FDA approval to market this compound in the United States under the brand name Cinobac on June 13, 1980.[2] Prior to its US approval, it was marketed in the United Kingdom and Switzerland in 1979.[2] Oclassen Pharmaceuticals later acquired the exclusive distribution rights for the United States and Canada in September 1992, primarily promoting it to urologists.[2]

This compound was primarily used for the treatment of initial and recurrent urinary tract infections (UTIs) in adults.[2][3] There were also reports of its use in treating bacterial prostatitis in dogs, although this was never approved by the FDA.[2][4] However, with the advent of newer and more effective antibiotics, particularly for complicated UTIs, the use of older gyrase-inhibitors like this compound became obsolete.[2] The marketing authorization for this compound has since been suspended throughout the European Union, and it has been discontinued in the UK and the United States.[2]

Chemical Synthesis

The synthesis of this compound (1-ethyl-1,4-dihydro-4-oxo[2][5]dioxolo[4,5-g]cinnoline-3-carboxylic acid) follows a specific chemical pathway.[6] The process begins with 2-amino-4,5-methylenedioxyacetophenone, which is produced by the reduction of 4,5-methylenedioxy-2-nitroacetophenone.[6] This initial compound undergoes diazotization, leading to a spontaneous heterocyclization to form 4-hydroxy-6,7-methylenedioxycinnoline.[6]

The subsequent steps involve the bromination of this intermediate to yield 3-bromo-4-hydroxy-6,7-methylenedioxycinnoline.[6] The bromine atom is then replaced by a cyano group through a reaction with copper cyanide.[6] The resulting product is alkylated with ethyl iodide, and the cyano group is hydrolyzed to a carboxyl group to yield the final this compound compound.[6]

Mechanism of Action

This compound's antibacterial effect is achieved through the inhibition of bacterial DNA synthesis, leading to a bactericidal outcome.[3][7] The primary targets of this compound are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription.

-

Topoisomerase IV: This enzyme is responsible for decatenating the interlinked daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

By inhibiting these enzymes, this compound effectively blocks DNA replication and cell division.[2][8] Evidence also suggests that this compound binds strongly but reversibly to DNA, which interferes with RNA and subsequent protein synthesis.[3][5][8]

Pharmacokinetics

This compound is rapidly absorbed after oral administration.[2][3] The presence of food may delay absorption but does not affect the total amount of the drug absorbed.[2][8]

| Parameter | Value | Reference |

| Protein Binding | 60% to 80% | [2][8] |

| Metabolism | Hepatic (30-40% to inactive metabolites) | [2][3][8] |

| Mean Serum Half-life | 1.1 - 2.7 hours (normal renal function) | [2][9][10][11] |

| Serum Half-life (impaired renal function) | Can exceed 10 hours | [2][10][11] |

| Excretion | Primarily renal (50-60% as intact drug) | [7][9] |

Antibacterial Spectrum

This compound demonstrates activity against a range of gram-negative aerobic bacteria, particularly those belonging to the Enterobacteriaceae family.[3][7] It is not effective against Pseudomonas species.[12] Cross-resistance with nalidixic acid has been observed.[3]

| Organism | MIC Range (µg/mL) | Reference |

| Escherichia coli | 4 - 64 | [13] |

| Proteus mirabilis | 4 - 64 | [13] |

| Proteus vulgaris | 4 - 64 | [13] |

| Klebsiella species | 4 - 64 | [13] |

| Enterobacter species | 4 - 64 | [13] |

Clinical Applications and Efficacy

The primary clinical use of this compound was for the treatment of acute and recurrent urinary tract infections caused by susceptible organisms.[3][7]

| Study | Drug Regimen | Symptomatic Response | Bacteriological Cure Rate | Side Effects | Reference |

| Cox & Simmons (1982) | 500 mg twice daily for 9 days (n=125) | 96% | 92% | 6% (mild) | [14] |

| Single-blind study vs. Nalidixic acid | 250 mg four times daily (n=25) | Similar to nalidixic acid | Similar to nalidixic acid | Half the rate of nalidixic acid | [15] |

Initial studies also showed that this compound had potential as a prophylactic agent for women with recurrent, symptomatic UTIs.[7]

Experimental Protocols

While specific, detailed experimental protocols from the initial discovery and development of this compound are not extensively documented in readily available literature, the methodologies employed would have been standard for the time.

Antimicrobial Susceptibility Testing: The in vitro activity of this compound was likely determined using broth dilution or agar dilution methods to establish the Minimum Inhibitory Concentration (MIC) for various bacterial strains. These protocols would involve:

-

Preparation of serial dilutions of this compound in a suitable growth medium (e.g., Mueller-Hinton broth or agar).

-

Inoculation of the medium with a standardized suspension of the test organism.

-

Incubation under controlled conditions (e.g., 37°C for 18-24 hours).

-

Determination of the MIC as the lowest concentration of the drug that visibly inhibits bacterial growth.

In Vivo Efficacy Studies (Animal Models): The effectiveness of this compound in a living system would have been evaluated in animal models of infection, typically in mice. A general workflow for such an experiment is outlined below.

Adverse Reactions and Discontinuation

The safety profile of this compound was generally considered unremarkable.[2] Adverse reactions were typically limited to the gastrointestinal system (nausea, vomiting) and the central nervous system (headache, dizziness).[2][7] Hypersensitivity reactions, including anaphylaxis, have been reported, which is a known risk for the quinolone class of antibiotics.[2] Animal studies indicated a potential for renal damage.[2]

Despite its initial utility, the development of more potent and broader-spectrum fluoroquinolones, coupled with concerns about emerging bacterial resistance and the availability of safer alternatives, led to the discontinuation of this compound in many parts of the world.[2]

References

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. discofinechem.com [discofinechem.com]

- 5. This compound | C12H10N2O5 | CID 2762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound: mechanism of action, spectrum of activity, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 9. This compound: pharmacokinetics and the effect of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: pharmacokinetics and tolerance in patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. This compound. A review of its pharmacological properties and therapeutic efficacy in the treatment of urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound therapy for urinary tract infections: therapeutic safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A clinical comparison of this compound and nalidixic acid in the treatment of urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Cinoxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxacin is a synthetic quinolone antibiotic, belonging to the first generation of this class. It has been historically used in the treatment of urinary tract infections (UTIs) due to its targeted activity against common uropathogens. This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Antibacterial Spectrum

This compound exhibits a targeted spectrum of activity, primarily against Gram-negative aerobic bacteria, particularly members of the Enterobacteriaceae family. Its efficacy against Gram-positive organisms and Pseudomonas aeruginosa is limited.

Quantitative Antibacterial Activity

The in vitro potency of this compound is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC data for this compound against a range of clinically relevant bacteria.

Table 1: In Vitro Activity of this compound Against Gram-Negative Bacteria

| Bacterial Species | Number of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | 30 | 2 | 4 | 1-8 |

| Klebsiella pneumoniae | 22 | 4 | 8 | 2-16 |

| Enterobacter spp. | 14 | 4 | 16 | 2-32 |

| Proteus mirabilis | 13 | 2 | 4 | 1-8 |

| Indole-positive Proteus | 10 | 4 | 8 | 2-16 |

| Citrobacter spp. | 6 | 4 | 8 | 4-8 |

| Serratia marcescens | 8 | 8 | 16 | 4-32 |

MIC₅₀: The concentration of the drug that inhibits the growth of 50% of the tested strains. MIC₉₀: The concentration of the drug that inhibits the growth of 90% of the tested strains.

Table 2: In Vitro Activity of this compound Against Other Bacterial Species

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | General Susceptibility |

| Pseudomonas aeruginosa | 12 | >250 | Resistant |

| Staphylococcus aureus | 26 | 32 - >250 | Resistant |

| Enterococcus spp. | 13 | 32 - >250 | Resistant |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[1] The primary target of this compound is DNA gyrase (topoisomerase II), an essential enzyme responsible for the negative supercoiling of bacterial DNA, which is crucial for DNA replication, transcription, and repair. By binding to the A subunit of DNA gyrase, this compound traps the enzyme in a complex with the DNA, leading to double-strand breaks in the bacterial chromosome and ultimately, cell death.

Caption: Mechanism of action of this compound.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound relies on standardized susceptibility testing methods. The following are detailed protocols for the agar dilution and broth microdilution methods.

Agar Dilution Method

The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared at a high concentration (e.g., 1000 µg/mL) in a suitable solvent and sterilized by filtration.

-

Preparation of Agar Plates with this compound: A series of twofold dilutions of the this compound stock solution are prepared. Each dilution is then added to molten Mueller-Hinton agar at a 1:10 ratio, mixed thoroughly, and poured into sterile Petri dishes. A control plate containing no antibiotic is also prepared.

-

Inoculum Preparation: Bacterial isolates to be tested are grown overnight on an appropriate agar medium. A suspension of each isolate is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: The standardized bacterial suspensions are applied to the surface of the agar plates containing the different concentrations of this compound using a multipoint inoculator. A small, defined volume of each suspension is delivered to a specific spot on the agar.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits the visible growth of the organism.

Caption: Agar Dilution Experimental Workflow.

Broth Microdilution Method

The broth microdilution method is a widely used and automated method for determining MICs.

-

Preparation of this compound Dilutions: A series of twofold dilutions of this compound are prepared in Mueller-Hinton broth in a 96-well microtiter plate. Each well contains a final volume of 100 µL.

-

Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method and then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter wells.

-

Inoculation: 100 µL of the standardized bacterial suspension is added to each well of the microtiter plate containing the this compound dilutions. A positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (growth) of the bacteria.

Conclusion

This compound demonstrates a focused in vitro antibacterial spectrum, primarily targeting Gram-negative pathogens responsible for urinary tract infections. Its mechanism of action through the inhibition of DNA gyrase provides a clear rationale for its bactericidal activity. The standardized protocols for MIC determination are crucial for the accurate assessment of its potency against clinical isolates. This technical guide serves as a comprehensive resource for researchers and professionals in the field of antimicrobial drug development and evaluation.

References

An In-depth Technical Guide to the Relationship Between Cinoxacin, Nalidixic Acid, and Oxolinic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cinoxacin, nalidixic acid, and oxolinic acid are foundational members of the quinolone class of antibiotics. As first-generation synthetic antimicrobials, their development and study provided the framework for the subsequent creation of the more potent fluoroquinolones. This guide elucidates the intrinsic relationships between these three compounds, focusing on their structural ancestry, shared mechanism of action, and comparative physicochemical and antibacterial properties. Nalidixic acid is the progenitor of this group, with oxolinic acid and this compound being structural analogues developed to improve upon its antibacterial and pharmacokinetic profile. All three exert their bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. While largely superseded in clinical practice by newer agents due to issues of bacterial resistance and a narrow spectrum of activity, their study remains critical for understanding the evolution of antibiotic development and the mechanisms of bacterial resistance.

Chemical and Structural Relationship

The chemical lineage of these first-generation quinolones begins with nalidixic acid, discovered as a byproduct during the synthesis of the antimalarial drug chloroquine in the early 1960s.[1][2] Nalidixic acid is characterized by a 1,8-naphthyridine ring core.[1][3] Oxolinic acid and this compound were developed subsequently as structural analogues.

-

Nalidixic Acid: The parent compound, with a 1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid structure.[4]

-

Oxolinic Acid: A close analogue of nalidixic acid, it replaces the naphthyridine core with a quinoline ring system and incorporates a methylenedioxy group fused to the benzene ring.[5][6] Its chemical name is 5-ethyl-8-oxo-[7][8]dioxolo[4,5-g]quinoline-7-carboxylic acid.[5]

-

This compound: Chemically similar to both nalidixic and oxolinic acid, this compound features a cinnoline ring system but also incorporates the methylenedioxy group seen in oxolinic acid.[7][9] It is identified as 1-ethyl-4-oxo-[7][8]dioxolo[4,5-g]cinnoline-3-carboxylic acid.[9]

These structural modifications were intended to enhance antibacterial potency and improve pharmacokinetic profiles.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 4. Nalidixic Acid | C12H12N2O3 | CID 4421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Oxolinic Acid | C13H11NO5 | CID 4628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Oxolinic acid synthesis - chemicalbook [chemicalbook.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C12H10N2O5 | CID 2762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound: mechanism of action, spectrum of activity, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Studies of Cinoxacin for Urinary Tract Infections

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on Cinoxacin, an early synthetic quinolone antibiotic developed for the treatment of urinary tract infections (UTIs). This document synthesizes data from initial in vitro, pharmacokinetic, and clinical studies to offer a detailed perspective on its mechanism of action, efficacy, and safety profile.

Introduction

This compound is a first-generation quinolone antibiotic, chemically described as 1-ethyl-1,4-dihydro-4-oxo-[1][2]dioxolo[4,5-g]cinnoline-3-carboxylic acid[3]. Developed in the 1970s, it emerged as an alternative to nalidixic acid and oxolinic acid for treating uncomplicated urinary tract infections[1][4][5]. Its primary therapeutic application was for initial and recurrent UTIs in adults caused by susceptible gram-negative bacteria, particularly strains within the Enterobacteriaceae family[2][3][6][7]. Although its use has been largely superseded by more potent fluoroquinolones, the initial studies on this compound provide valuable insights into the development of early antibacterial agents.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial DNA synthesis[2][3]. The primary target of this compound is DNA gyrase (a type II topoisomerase), an essential enzyme for bacterial DNA replication[1][6].

The process involves:

-

Binding to DNA Gyrase: this compound binds to the DNA-DNA gyrase complex. This binding is strong but reversible[2][6][7].

-

Inhibition of DNA Replication: By inhibiting the enzyme's function, this compound prevents the separation of replicated DNA strands, thereby halting cell division[1][6][7].

-

Interference with RNA and Protein Synthesis: The interference with DNA synthesis consequently disrupts RNA and protein synthesis, leading to bacterial cell death[2][6][7].

This compound's activity is maintained across the entire range of urinary pH[2][6]. Cross-resistance between this compound and nalidixic acid has been demonstrated[2][6].

Caption: Mechanism of action of this compound in a bacterial cell.

In Vitro Activity

Initial in vitro studies established this compound's spectrum of activity, which is primarily focused on gram-negative aerobic bacteria commonly implicated in UTIs[2][3]. It was found to have slightly greater inhibitory and bactericidal activity compared to nalidixic acid[1][4].

Table 1: In Vitro Susceptibility of Uropathogens to this compound

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 419 (pooled) | 2 - 64+ | 4 | 8 |

| Klebsiella sp. | 419 (pooled) | 2 - 64+ | 8 | 16 |

| Enterobacter sp. | 419 (pooled) | 2 - 64+ | 8 | 32 |

| Proteus mirabilis | 419 (pooled) | 2 - 16 | 4 | 8 |

| Proteus (indole-positive) | 10 | - | - | 8 |

| Serratia marcescens | 419 (pooled) | 4 - 64+ | 32 | 64 |

| Pseudomonas aeruginosa | 12 | >250 | >250 | >250 |

| Staphylococcus aureus | 26 | 32 - 250 | - | - |

| Enterococci | 13 | 32 - 250 | - | - |

| (Data synthesized from multiple studies, including Lumish & Norden, 1975, and Giamarellou & Jackson, 1975)[4][8][9] |

Gram-positive organisms like Staphylococcus and Enterococcus, as well as Pseudomonas aeruginosa, were generally resistant[4][9].

Pharmacokinetics

This compound is characterized by rapid oral absorption and high urinary excretion, making it well-suited for treating UTIs.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Source |

| Absorption | ||

| Oral Bioavailability | Rapidly and almost completely absorbed | [10] |

| Effect of Food | Delays absorption, reduces Cmax by 30%, but total absorption is unaffected | [3][6] |

| Distribution | ||

| Peak Serum Concentration (Cmax) | ~15 µg/mL (after 500 mg dose) | [3][6][10] |

| Protein Binding | 60% to 80% | [1][6][10] |

| Volume of Distribution | 0.2 - 0.25 L/kg | [11] |

| Metabolism | ||

| Site | Hepatic | [1][6][10] |

| Metabolites | 30-40% metabolized to inactive metabolites | [1][6][10] |

| Excretion | ||

| Mean Serum Half-life (T½) | 1.5 hours (normal renal function) | [1][3][6] |

| Urinary Excretion | ~97% of a dose recovered in urine within 24 hours | [3][6] |

| Unchanged Drug in Urine | ~60% of excreted drug is unaltered this compound | [3][6] |

| Peak Urine Concentration | ~300 µg/mL (first 4 hours after 500 mg dose) | [3][6] |

The high concentrations of active drug achieved in the urine far exceed the MIC for most common uropathogens[3][6][12]. The serum half-life increases significantly in patients with impaired renal function, necessitating dosage adjustments[1][12][13].

Table 3: Dosage Adjustments for Renal Impairment

| Creatinine Clearance (mL/min/1.73 m²) | Recommended Dosage |

| 80-50 (Mild Impairment) | 250 mg three times daily |

| 50-20 (Moderate Impairment) | 250 mg twice daily |

| <20 (Marked Impairment) | 250 mg once daily |

| (Source: Medical Dialogues, 2023)[6] |

Clinical Studies on Efficacy and Safety

Initial clinical trials demonstrated that this compound was both safe and effective for the treatment of UTIs.

Table 4: Summary of Clinical Efficacy from Initial Studies

| Study (Year) | Patient Population | Dosage Regimen | Duration | Bacteriological Cure Rate | Key Findings / Comments |

| Panwalker et al. (1976)[8][14] | 20 patients with UTIs | 250 mg every 6 hours | 10 days | 95% (19/20) immediately post-treatment; 65% at 6 weeks | Effective in patients with both bladder and renal involvement. |

| Cox & Simmons (1982)[15] | 125 patients with initial or recurrent UTIs | 500 mg twice daily | 9 days | 92% | Symptomatic response rate of 96%; mild side effects in 6% of patients. |

| Cox & Simmons (1981)[16] | 91 adult patients with UTIs | 250 mg QID vs. 500 mg BID | 5-9 days | 98% for both groups | No significant difference in efficacy between the two dosage regimens. |

| Goldstein et al. (1987)[10] | - | - | - | 71% | Cure rate was noted to be lower than the >90% seen with other fluoroquinolones. |

Adverse events reported in these early studies were generally infrequent and mild, consisting primarily of gastrointestinal effects (nausea, vomiting), central nervous system effects (headache, dizziness), and hypersensitivity reactions[17]. The incidence of adverse reactions was reported to be lower than that of nalidixic acid, furadantin, amoxicillin, or trimethrim-sulfamethoxazole[1].

Detailed Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing (Agar Dilution Method)

This protocol is based on the methodology described in early studies for determining the Minimal Inhibitory Concentration (MIC) of this compound[9].

Caption: Workflow for MIC determination using the agar dilution method.

-

Preparation of Media: Serial twofold dilutions of pure this compound powder were prepared and incorporated into a suitable agar medium, such as Mueller-Hinton agar[9]. These were then poured into petri dishes. A control plate containing no drug was also prepared.

-

Inoculum Preparation: The bacterial strains to be tested were grown in broth to a specified turbidity, often corresponding to a concentration of approximately 10^8 colony-forming units (CFU)/mL. This was then diluted to achieve the final inoculum density for spotting onto the plates.

-

Inoculation: A standardized volume of each bacterial suspension was spot-inoculated onto the surface of the agar plates, including the control plate.

-

Incubation: Plates were incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16 to 20 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited the visible growth of the organism[9].

Protocol 2: Clinical Trial for UTI Efficacy

This protocol represents a generalized workflow for the initial clinical trials of this compound for uncomplicated UTIs, based on descriptions from studies like Panwalker et al. (1976) and Cox & Simmons (1982)[8][15].

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 6. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 7. This compound | C12H10N2O5 | CID 2762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Efficacy of this compound in Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: in vitro antibacterial studies of a new synthetic organic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 11. This compound - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 12. This compound: pharmacokinetics and tolerance in patients with normal and impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. [논문]Efficacy of this compound in Urinary Tract Infections [scienceon.kisti.re.kr]

- 15. This compound therapy for urinary tract infections: therapeutic safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound in therapy of urinary tract infections. Comparison of two dosage regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound: mechanism of action, spectrum of activity, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Standard Protocol for Cinoxacin Susceptibility Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxacin is a synthetic quinolone antibacterial agent effective against a variety of Gram-negative bacteria, particularly those responsible for urinary tract infections (UTIs). Accurate determination of bacterial susceptibility to this compound is crucial for effective clinical use and for monitoring the emergence of resistance. This document provides detailed protocols for this compound susceptibility testing based on the standards established by the Clinical and Laboratory Standards Institute (CLSI). The methodologies described are the disk diffusion (Kirby-Bauer) method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[1][2] The primary target of this compound is bacterial DNA gyrase (topoisomerase II), an essential enzyme responsible for the supercoiling and uncoiling of DNA during replication, transcription, and repair.[3] By binding to the DNA-gyrase complex, this compound stabilizes the transient double-strand breaks created by the enzyme, leading to the inhibition of DNA replication and ultimately, cell death.[3]

Caption: Mechanism of action of this compound.

Data Presentation: Interpretive Criteria for this compound

The following tables summarize the CLSI interpretive criteria for this compound susceptibility testing. These breakpoints are essential for categorizing a bacterial isolate as susceptible, intermediate, or resistant.

Table 1: Disk Diffusion Zone Diameter Interpretive Criteria

| Disk Content | Zone Diameter (mm) | Interpretation |

| 100 µg | ≥ 18 | Susceptible (S) |

| 100 µg | 15 - 17 | Intermediate (I) |

| 100 µg | ≤ 14 | Resistant (R) |

Source: CLSI M100 documents.

Table 2: Minimum Inhibitory Concentration (MIC) Interpretive Criteria

| MIC (µg/mL) | Interpretation |

| ≤ 16 | Susceptible (S) |

| 32 | Intermediate (I) |

| ≥ 64 | Resistant (R) |

Source: CLSI M100 documents.

Experimental Protocols

The following are detailed protocols for performing this compound susceptibility testing. It is imperative to adhere to aseptic techniques and standardized procedures to ensure accurate and reproducible results.

I. Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of susceptibility based on the zone of inhibition around a this compound-impregnated disk.

Materials:

-

This compound disks (100 µg)

-

Mueller-Hinton agar (MHA) plates (4 mm depth)

-

Sterile cotton swabs

-

0.85% sterile saline or broth

-

McFarland 0.5 turbidity standard

-

Bacterial colonies of the test organism (18-24 hours old)

-

Quality control strain: Escherichia coli ATCC 25922

-

Incubator (35 ± 2°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Application of this compound Disk:

-

Aseptically place a 100 µg this compound disk onto the inoculated agar surface.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.

-

-

Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.

-

Interpret the results as Susceptible, Intermediate, or Resistant according to the criteria in Table 1.

-

Quality Control:

-

Concurrently test the quality control strain E. coli ATCC 25922.

-

The zone of inhibition for the QC strain should fall within the acceptable ranges specified in the current CLSI M100 supplement.

Caption: Disk Diffusion (Kirby-Bauer) Workflow.

II. Broth Microdilution Method for MIC Determination

This method provides a quantitative measure of the minimal inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a bacterium.

Materials:

-

This compound powder

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial colonies of the test organism (18-24 hours old)

-

Quality control strain: Escherichia coli ATCC 25922

-

Sterile diluents

-

Incubator (35 ± 2°C)

-

Plate reader or visual inspection aid

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent and dilute it in CAMHB to twice the highest desired final concentration.

-

Perform serial twofold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.25 to 256 µg/mL).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the disk diffusion method.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation of Microtiter Plate:

-

Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

-

-

Incubation:

-

Cover the plate and incubate at 35 ± 2°C in ambient air for 16-20 hours.

-

-

Interpretation of Results:

-

After incubation, determine the MIC by visually inspecting the wells for turbidity or by using a plate reader.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Interpret the MIC value as Susceptible, Intermediate, or Resistant according to the criteria in Table 2.

-

Quality Control:

-

Concurrently test the quality control strain E. coli ATCC 25922.

-

The MIC for the QC strain should fall within the acceptable ranges specified in the current CLSI M100 supplement.

Caption: Broth Microdilution Workflow for MIC.

Disclaimer

These protocols are intended for research and professional laboratory use only. It is the responsibility of the user to ensure that all procedures are performed in accordance with the latest guidelines from regulatory bodies such as CLSI and in a safe and appropriate manner.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Cinoxacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of cinoxacin, a quinolone antibiotic, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is applicable for the analysis of this compound in bulk drug substances and pharmaceutical dosage forms. The protocol includes sample preparation, detailed chromatographic conditions, and method validation parameters, offering a reliable and reproducible approach for quality control and research purposes.

Introduction

This compound is a synthetic quinolone antibacterial agent used in the treatment of urinary tract infections. Accurate and precise quantification of this compound in pharmaceutical formulations is crucial for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy. This document outlines a validated HPLC method for the determination of this compound.

Experimental

Instrumentation and Materials

-

HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid, citrate buffer, and ammonium perchlorate may also be required depending on the specific method.

-

Standard: this compound reference standard.

Chromatographic Conditions

The following table summarizes a set of typical chromatographic conditions for this compound analysis. Optimization may be required based on the specific column and HPLC system used.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Citrate buffer (0.001 M, pH 4.5) : Methanol : Acetonitrile (gradient)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 20 µL |

| Detection Wavelength | 280 nm[1][2] |

| Column Temperature | Ambient |

Preparation of Standard Solutions

Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or mobile phase).

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-20 µg/mL).

Sample Preparation

For Pharmaceutical Formulations (e.g., Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.

-

Add a suitable diluent (e.g., methanol or mobile phase), sonicate for 15 minutes to ensure complete dissolution of this compound.

-

Dilute to volume with the diluent.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters are typically assessed:

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[3] This is typically evaluated by a linear regression analysis of the calibration curve.

| Parameter | Result |

| Linearity Range | 1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

Accuracy (Recovery)

Accuracy is determined by calculating the percentage recovery of a known amount of analyte added to a sample matrix.[2]

| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |

| 5.0 | 4.95 | 99.0 |

| 10.0 | 10.12 | 101.2 |

| 15.0 | 14.88 | 99.2 |

Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[3][4]

| Concentration (µg/mL) | Intra-day RSD (%) | Inter-day RSD (%) |

| 5.0 | < 2.0 | < 2.0 |

| 10.0 | < 2.0 | < 2.0 |

| 15.0 | < 2.0 | < 2.0 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of an analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[1][2]

| Parameter | Result |

| LOD | 0.67 ng/mL[1] |

| LOQ | 2.0 ng/mL |

Experimental Workflow and Diagrams

The following diagrams illustrate the key workflows in the HPLC analysis of this compound.

Caption: Overall workflow for the HPLC quantification of this compound.

Caption: Detailed workflow for sample preparation from pharmaceutical tablets.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical preparations. The method is suitable for routine quality control analysis and can be adapted for other applications with appropriate validation.

References

Cinoxacin: Application Notes and Protocols for Use as a Reference Standard in Antibiotic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxacin is a synthetic quinolone antibiotic that was formerly used in the treatment of urinary tract infections.[1][2] Although it has been largely discontinued in clinical practice, its well-characterized mechanism of action and spectrum of activity against common uropathogens make it a valuable reference standard in antibiotic research.[2][3] These application notes provide detailed protocols for the use of this compound in key in vitro susceptibility testing methods and bioanalytical quantification, serving as a benchmark for the evaluation of new antimicrobial agents.

This compound exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][3] This dual-targeting mechanism is a hallmark of the quinolone class of antibiotics. Its activity is primarily directed against Gram-negative bacteria, particularly members of the Enterobacteriaceae family.[1]

Physicochemical Properties

| Property | Value |

| Chemical Name | 1-ethyl-1,4-dihydro-4-oxo[1][2]dioxolo[4,5-g]cinnoline-3-carboxylic acid |

| Molecular Formula | C₁₂H₁₀N₂O₅ |

| Molecular Weight | 262.22 g/mol |

| Appearance | White to light-yellow crystalline powder |

Mechanism of Action

This compound, like other quinolone antibiotics, targets the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of DNA during replication and transcription. The binding of this compound to the enzyme-DNA complex stabilizes a transient double-strand break, leading to the inhibition of DNA synthesis and ultimately, cell death.[3][4]

Spectrum of Activity and In Vitro Susceptibility Data

This compound is active against a range of Gram-negative urinary pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) for this compound against common uropathogens.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | 4 | 8 | 2 - 64[5] |

| Klebsiella pneumoniae | 8 | 16 | 4 - >64 |

| Proteus mirabilis | 4 | 8 | 2 - 32 |

| Enterobacter spp. | 8 | 32 | 4 - >64 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the general principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines.

a. Materials:

-

This compound reference standard powder

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile diluent (e.g., saline or CAMHB)

-

Incubator (35 ± 2 °C)

-

Microplate reader (optional)

b. Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution in sterile water).

-

Preparation of Dilution Series:

-

Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

-

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control well.

-

Controls:

-

Growth Control: A well containing CAMHB and the bacterial inoculum, but no this compound.

-

Sterility Control: A well containing only CAMHB.

-

-

Incubation: Incubate the microtiter plate at 35 ± 2 °C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

c. Quality Control:

-

Organism: Escherichia coli ATCC® 25922™

-

Acceptable MIC Range: 2.0 - 8.0 µg/mL

Disk Diffusion Assay (Kirby-Bauer Method)

This protocol is based on the general principles of the CLSI guidelines.

a. Materials:

-

100 µg this compound disks

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile cotton swabs

-

Incubator (35 ± 2 °C)

-

Ruler or calipers for measuring zone diameters

b. Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized inoculum.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes.

-

-

Application of Disks:

-

Aseptically apply a 100 µg this compound disk to the surface of the inoculated MHA plate.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-18 hours in ambient air.

-

Interpretation:

-

Measure the diameter of the zone of complete inhibition in millimeters.

-

Interpret the results based on historical interpretive criteria. Note: As this compound is no longer in common use, current CLSI tables do not include interpretive criteria. Historical data should be consulted. Based on older literature, the following are suggested as a reference:

-

Susceptible: ≥ 18 mm

-

Intermediate: 15-17 mm

-

Resistant: ≤ 14 mm

-

-

c. Quality Control:

-

Organism: Escherichia coli ATCC® 25922™

-

Acceptable Zone Diameter Range: Historical data suggests a range of 18-22 mm for a 100 µg disk.

High-Performance Liquid Chromatography (HPLC) for Quantification in Urine

This protocol provides a general framework for the determination of this compound concentrations in urine samples. Method validation is essential before routine use.

a. Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (or formic acid for MS compatibility)

-

Water (HPLC grade)

-

Urine samples

-

Syringe filters (0.45 µm)

b. Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1 M phosphoric acid). The exact ratio should be optimized for best separation. A starting point could be 20:80 (v/v) acetonitrile:buffer.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 280 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled at 25 °C

c. Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Vortex the samples to ensure homogeneity.

-

Dilute the urine samples with the mobile phase (e.g., a 1:10 dilution) to bring the expected this compound concentration within the calibration curve range.

-

Filter the diluted samples through a 0.45 µm syringe filter into an HPLC vial.

d. Calibration Curve:

-

Prepare a series of this compound standards in drug-free urine at concentrations spanning the expected range of the study samples (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

-

Process these standards in the same manner as the unknown samples.

-

Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

e. Analysis:

-

Inject the prepared urine samples into the HPLC system.

-

Record the peak area for this compound.

-

Calculate the concentration of this compound in the unknown samples using the calibration curve.

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in adults with normal renal function after a 500 mg oral dose.

| Parameter | Value |

| Cmax (Peak Serum Concentration) | ~15 µg/mL |

| Tmax (Time to Peak Concentration) | 1-2 hours |

| Half-life (t½) | 1.5 - 2.7 hours[1] |

| Protein Binding | 60-80%[1] |

| Metabolism | 30-40% hepatic to inactive metabolites[1] |

| Excretion | Primarily renal, with 50-60% excreted as unchanged drug[2] |

Logical Relationships in Antibiotic Research

This compound's position as an early quinolone provides a valuable reference point for understanding the evolution of this class of antibiotics and the development of resistance.

Disclaimer

These protocols and application notes are intended for research purposes only and should not be used for clinical decision-making. As this compound is a discontinued drug, current official guidelines from regulatory bodies such as CLSI and EUCAST are not available. The information provided is based on historical scientific literature and should be adapted and validated by the end-user for their specific experimental conditions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound: mechanism of action, spectrum of activity, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. metaphactory [semopenalex.org]

In Vivo Efficacy of Cinoxacin: Application Notes and Protocols for Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxacin is a synthetic, first-generation quinolone antibiotic that historically saw use in the treatment of urinary tract infections (UTIs). As a member of the quinolone class, its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and cell division, ultimately leading to a bactericidal effect. Although its marketing authorization has been suspended in the European Union and it has been discontinued in the UK and the United States, historical in vivo studies in animal models provide valuable data on its efficacy, particularly against common uropathogens.

These application notes provide a detailed overview of the in vivo efficacy of this compound in animal models of infection, with a focus on experimental protocols and data presentation to support further research and understanding of quinolone antibiotics.

Mechanism of Action

This compound targets the bacterial DNA synthesis pathway. It inhibits DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for relieving topological stress in DNA during replication. By inhibiting these enzymes, this compound prevents the separation of replicated DNA, thereby halting cell division and leading to bacterial death.

Caption: Mechanism of action of this compound in a bacterial cell.

Quantitative Data Summary

The efficacy of this compound has been evaluated in rodent models of infection, primarily focusing on UTIs. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound in a Rat Model of Pyelonephritis

| Organism | Treatment Regimen | Efficacy Outcome | Reference |

| Escherichia coli | 12 mg/kg, once daily (oral) | More effective than nalidixic acid or oxolinic acid | |

| Proteus mirabilis | 12 mg/kg, once daily (oral) | More effective than nalidixic acid or oxolinic acid | |

| Escherichia coli | 3 mg/kg, four times daily (oral) | Considerably more effective than nalidixic acid or oxolinic acid | |

| Proteus mirabilis | 3 mg/kg, four times daily (oral) | Considerably more effective than nalidixic acid or oxolinic acid |

Table 2: Efficacy of this compound in a Mouse Model of Bacterial Infection

| Parameter | Value | Animal Model | Administration Route | Reference |

| ED₅₀ | 8.1 - 58.6 mg/kg | Indicated bacterial infected mice | Oral |

Detailed Experimental Protocols

This section provides a detailed protocol for a descending pyelonephritis rat model, a common method for evaluating the efficacy of antimicrobial agents against UTIs.

Protocol 1: Descending Pyelonephritis Rat Model

Objective: To evaluate the in vivo efficacy of this compound in treating descending pyelonephritis caused by E. coli or P. mirabilis in rats.

Materials:

-

Specific pathogen-free rats (strain to be specified, e.g., Wistar)

-

Uropathogenic Escherichia coli or Proteus mirabilis strains

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Sterile saline

-

Anesthetic agent

-

Surgical instruments

-

Culture media (e.g., MacConkey agar, Blood agar)

Experimental Workflow:

Caption: Workflow for the descending pyelonephritis rat model.

Procedure:

-

Animal Acclimatization: House rats in a controlled environment for a minimum of 7 days prior to the experiment to allow for acclimatization. Provide ad libitum access to food and water.

-

Inoculum Preparation: Culture the selected uropathogenic strain overnight in a suitable broth medium. Centrifuge the culture, wash the bacterial pellet with sterile saline, and resuspend to the desired concentration (e.g., 10⁸ CFU/mL).

-

Induction of Infection: Anesthetize the rats. Induce descending pyelonephritis by injecting the bacterial suspension intravenously via the tail vein.

-